molecular formula C7H15NO B1434672 (R)-(4,4-Dimethylpyrrolidin-2-yl)methanol CAS No. 1610034-33-7

(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol

Cat. No.: B1434672
CAS No.: 1610034-33-7
M. Wt: 129.2 g/mol
InChI Key: DJIQDHXAMYMRRC-ZCFIWIBFSA-N
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Description

(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Ethylene Oligomerization : Nickel complexes containing (R)-(4,4-Dimethylpyrrolidin-2-yl)methanol derivatives have been synthesized and applied in catalytic ethylene oligomerization, showing promising results (Kermagoret & Braunstein, 2008).

Synthesis of Chiral Auxiliaries

  • Asymmetric Synthesis : This compound has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, indicating its potential in stereoselective organic synthesis (Jung, Ho & Kim, 2000).

Organocatalysis

  • Enantioselective Michael Addition : Diaryl-2-pyrrolidinemethanols derived from this compound have been identified as efficient bifunctional organocatalysts for enantioselective Michael addition reactions (Lattanzi, 2006).

Crystal Structure Analysis

  • Molecular Structure Determination : The crystal structure of compounds related to this compound has been determined, aiding in the understanding of molecular interactions and properties (Elaatiaoui et al., 2014).

Green Chemistry

  • Synthetic Methods in Green Chemistry : Research has been conducted on the synthesis of related compounds using green chemistry principles, highlighting the environmental benefits of such approaches (Hu & Shan, 2020).

Spectroscopy and Solvent Studies

  • Spectroscopic Studies in Solvents : Studies have shown that the molecular organization of related compounds can be altered in different solvents, providing insights into solute-solvent interactions (Matwijczuk et al., 2018).

Epoxidation Catalysts

  • Enantioselective Epoxidation : Synthesized derivatives have been used as catalysts for enantioselective epoxidation of α,β-enones, demonstrating their utility in organic synthesis (Lu et al., 2008).

Ligand for Catalytic Reactions

  • Enantioselective Alkynylation : Proven effective as a ligand in catalytic enantioselective alkynylation of cyclic imines, showing high yields and enantioselectivities (Munck et al., 2017).

Ligands in Metal-Catalyzed Reactions

  • Metal-Catalyzed Reactions : Compounds derived from this compound have been synthesized as potential ligands in metal-catalyzed reactions and organocatalysts (Russo, Fuoco & Lattanzi, 2013).

Hydrogen Bond Studies

  • Hydrogen Bond Formation : Research has explored the roles of methyl groups, related to this compound, in stabilizing hydrogen bonds, providing deeper insights into molecular interactions (Li, Wu & Yu, 2006).

Properties

IUPAC Name

[(2R)-4,4-dimethylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIQDHXAMYMRRC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 2
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 3
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 4
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 5
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 6
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol

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